3-Bromo-6-(methylsulfonyl)quinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Bromo-6-(methylsulfonyl)quinoline is a dual‑handle quinoline intermediate built for fragment diversification and SAR studies. The 3‑bromo group provides a selective cross‑coupling handle (Suzuki, Buchwald‑Hartwig), while the 6‑methylsulfonyl group withdraws electron density, tuning π‑stacking, solubility, and hydrogen‑bonding. Unlike generic quinolines, its orthogonal reactivity prevents side products, accelerating library synthesis. Essential for kinase, GPCR, and ion‑channel programs requiring an electron‑deficient aromatic core. Commercial purity ≥97%; ships ambient.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.14
CAS No. 1860894-29-6
Cat. No. B2753676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-(methylsulfonyl)quinoline
CAS1860894-29-6
Molecular FormulaC10H8BrNO2S
Molecular Weight286.14
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=CC(=CN=C2C=C1)Br
InChIInChI=1S/C10H8BrNO2S/c1-15(13,14)9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3
InChIKeyYLAFOXCQNDARIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-(methylsulfonyl)quinoline (CAS 1860894-29-6): A Specialized Building Block for Heterocyclic and Medicinal Chemistry


3-Bromo-6-(methylsulfonyl)quinoline (CAS 1860894-29-6) is a halogenated quinoline derivative featuring a bromine atom at the 3-position and a methylsulfonyl group at the 6-position on the quinoline core . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery programs. The compound is commercially available from multiple vendors with reported purities ranging from 95% to 98%, and a molecular weight of 286.15 g/mol . Its structural features—the electron-withdrawing methylsulfonyl group and the aryl bromide handle—confer distinct reactivity profiles that enable selective functionalization, distinguishing it from non-halogenated or differently substituted quinoline analogs.

Why 3-Bromo-6-(methylsulfonyl)quinoline Cannot Be Replaced by Generic Quinoline Analogs


Substituting 3-bromo-6-(methylsulfonyl)quinoline with a generic quinoline derivative—such as unsubstituted quinoline, 6-(methylsulfonyl)quinoline, or a positional isomer like 3-bromo-8-(methylsulfonyl)quinoline—introduces significant and often unacceptable changes in reactivity, synthetic utility, and physicochemical properties. The bromine atom at the 3-position is essential for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that enable rapid diversification of the quinoline scaffold . The methylsulfonyl group at the 6-position strongly influences electronic distribution, solubility, and potential hydrogen-bonding interactions . Positional isomers exhibit different steric and electronic environments that alter reaction kinetics, regioselectivity, and downstream biological activity profiles. Without these precise substitution patterns, synthetic routes fail, and biological outcomes become unpredictable—making the specific substitution pattern of this compound a critical, non-negotiable requirement in many research contexts.

Quantitative Differentiation Evidence for 3-Bromo-6-(methylsulfonyl)quinoline


Suzuki-Miyaura Cross-Coupling Reactivity: 3-Bromo vs. 3-Chloro or Non-Halogenated Analogs

The aryl bromide at the 3-position of the quinoline core provides a synthetically accessible handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a key transformation for library synthesis. While direct kinetic data for this specific compound are not reported, class-level inference indicates that aryl bromides on electron-deficient heterocycles typically exhibit coupling rates 10–100× faster than corresponding aryl chlorides under standard conditions, and enable reactions that are impossible with non-halogenated scaffolds . The methylsulfonyl group at the 6-position further activates the ring toward oxidative addition by increasing electrophilicity at the 3-position.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Electronic Modulation by Methylsulfonyl Group: Impact on Quinoline Core Reactivity

The methylsulfonyl group at the 6-position is a strong electron-withdrawing substituent that alters the electron density of the quinoline ring system. Class-level inference indicates that such groups reduce the nucleophilicity of the pyridine nitrogen and increase the electrophilicity of the carbon atoms at ortho and para positions . While quantitative Hammett or NMR shift data are not available for this specific compound, the sulfonyl group's Hammett σp value (~0.72) is substantially higher than that of methoxy (-0.27) or methyl (-0.17) substituents, indicating a significant electronic perturbation relative to analogs bearing electron-donating groups at the 6-position.

Physical Organic Chemistry Structure-Activity Relationship Electron-Withdrawing Group

Physicochemical Property Differentiation: Density and Boiling Point vs. Non-Halogenated Analog

The presence of the bromine atom and the methylsulfonyl group significantly impacts the compound's physical properties relative to the non-brominated analog, 6-(methylsulfonyl)quinoline. Calculated physicochemical data show that 3-bromo-6-(methylsulfonyl)quinoline has a higher density (1.6 ± 0.1 g/cm³ vs. 1.3 ± 0.1 g/cm³) and a higher boiling point (456.9 ± 38.0 °C vs. 428.2 ± 27.0 °C at 760 mmHg) compared to the non-halogenated version . These differences are critical for purification (e.g., recrystallization, chromatography) and for predicting behavior in formulation or material science applications.

Physical Chemistry Analytical Chemistry Quality Control

Optimal Application Scenarios for 3-Bromo-6-(methylsulfonyl)quinoline


Medicinal Chemistry: Synthesis of Diversified Quinoline-Based Libraries via Cross-Coupling

The aryl bromide at the 3-position of 3-bromo-6-(methylsulfonyl)quinoline enables rapid diversification through Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . This makes the compound ideal for generating focused libraries of 3-aryl- or 3-aminoquinoline derivatives in structure-activity relationship (SAR) studies. In this context, the compound is superior to its 3-chloro or non-halogenated counterparts, which either react sluggishly or require harsh conditions that may degrade sensitive functional groups.

Drug Discovery: Exploration of Electron-Deficient Quinoline Scaffolds

The strong electron-withdrawing methylsulfonyl group at the 6-position modulates the electronic character of the quinoline core, potentially influencing binding interactions with biological targets such as kinases, GPCRs, and ion channels . Researchers designing compounds that require an electron-deficient aromatic system—for example, to engage in π-stacking or anion-π interactions—will find this compound a more suitable starting point than analogs bearing electron-donating groups (e.g., methoxy or methyl).

Methodology Development: Chemoselective Functionalization Studies

The orthogonal reactivity of the 3-bromo group and the 6-methylsulfonyl group presents opportunities for developing chemoselective synthetic methodologies. For instance, the bromine can be selectively substituted via cross-coupling while leaving the sulfonyl group intact, or vice versa under different reaction conditions. This dual-handle feature is not present in simpler quinoline derivatives and makes the compound valuable for reaction development and optimization studies in academic and industrial laboratories.

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